(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
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Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, also known as (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.49. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been involved in the synthesis of aromatic carbamate derivatives with a chromen-2-one fragment. Researchers have explored condensation reactions leading to chromene derivatives and further modifications, such as esterification and oxidation, to produce compounds with potential biological activity (Velikorodov et al., 2014). Another study focused on estimating the ground and excited-state dipole moments of a synthesized coumarin derivative, highlighting its solvatochromic properties and potential in studying solvent interactions (Joshi et al., 2015).
Antimicrobial Activity
Some derivatives of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid have been studied for their antimicrobial properties. A study prepared derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and tested them for antimicrobial activity, showing promising results against various pathogens (Čačić et al., 2006).
Fluorescence and Liquid Crystalline Properties
The fluorescence properties of benzo[c]coumarin carboxylic acids synthesized from similar precursors have been characterized, revealing significant fluorescence in both ethanol solutions and the solid state, indicating potential applications in optical materials and sensors (Shi et al., 2017). Additionally, the study of 2-fluorenyl 4-alkylbenzoates for their liquid crystallinity compared with biphenyl homologues could inform the design of new liquid crystal displays and other electronic devices (Yamamoto et al., 2005).
Potential Antibacterial and Antifungal Agents
Novel oxadiazole derivatives containing the 2H-chromen-2-one moiety have been synthesized and characterized for their antibacterial and antifungal activities, suggesting the compound's derivatives could serve as leads in the development of new antimicrobial agents (Mahesh et al., 2022).
Synthesis Techniques and Catalysis
Innovative synthesis techniques involving multi-component reactions in water have been described for producing derivatives of the core compound, highlighting efficient and environmentally friendly approaches to synthesizing complex molecules (Adib et al., 2010).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHMSKPYZLLBU-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid |
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